molecular formula C25H16N2O3 B8243901 4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde

4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde

Cat. No.: B8243901
M. Wt: 392.4 g/mol
InChI Key: TXLYDSYKOVELCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde typically involves the reaction of pyrimidine derivatives with benzaldehyde under specific conditions. One common method includes the condensation reaction of pyrimidine-2,4,6-tricarbaldehyde with benzaldehyde in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4,4’,4’'-(Pyrimidine-2,4,6-triyl)tribenzaldehyde is unique due to its pyrimidine core, which imparts distinct electronic properties and reactivity compared to its pyridine and triazine analogs. This uniqueness makes it particularly valuable in the synthesis of COFs and other advanced materials .

Biological Activity

4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde, also known as TFPM, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with 2,4,6-trichloropyrimidine and various phenylboronic acids.
  • Reaction Conditions : A palladium-catalyzed coupling reaction is conducted in a solvent mixture of dioxane and water at elevated temperatures (around 105 °C) under a nitrogen atmosphere.
  • Purification : The product is purified using silica gel chromatography.

The detailed synthetic pathway can be summarized as follows:

2 4 6 trichloropyrimidine+phenylboronic acidPd catalystTFPM\text{2 4 6 trichloropyrimidine}+\text{phenylboronic acid}\xrightarrow{\text{Pd catalyst}}\text{TFPM}

Antimicrobial Properties

Research has indicated that TFPM exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

TFPM has been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, it has shown efficacy against:

  • Breast cancer cells
  • Colon cancer cells

The compound's ability to inhibit specific oncogenic pathways makes it a candidate for further development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of TFPM against a panel of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus64
    Escherichia coli128
    Pseudomonas aeruginosa32
  • Anticancer Study : In a study focusing on its anticancer effects, TFPM was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results showed IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity.

The biological activity of TFPM is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation.
  • DNA Interaction : Preliminary studies suggest that it can intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) : TFPM may induce oxidative stress in cancer cells, leading to cell death.

Properties

IUPAC Name

4-[2,6-bis(4-formylphenyl)pyrimidin-4-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O3/c28-14-17-1-7-20(8-2-17)23-13-24(21-9-3-18(15-29)4-10-21)27-25(26-23)22-11-5-19(16-30)6-12-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLYDSYKOVELCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde
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4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde
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